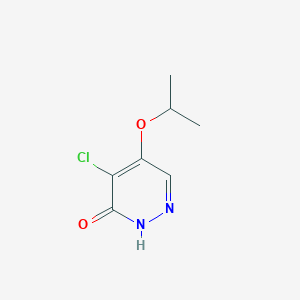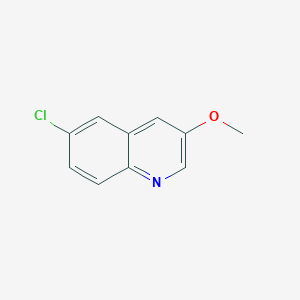
6-Chloro-3-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry . The compound features a chlorine atom at the 6th position and a methoxy group at the 3rd position on the quinoline ring, making it a unique and valuable chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxyquinoline typically involves the chlorination of 3-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methoxyquinoline has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methoxyquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Oxidative Stress Induction: It can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Chloro-6-methoxyquinoline
- 6-Methoxyquinoline
Comparison: 6-Chloro-3-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Chloro-6-methoxyquinoline-3-carbonitrile has a nitrile group that significantly alters its reactivity and applications.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
6-chloro-3-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 |
InChI-Schlüssel |
BLUXTOFCSTXYAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C=CC(=CC2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)

![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)
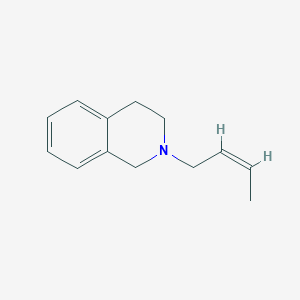
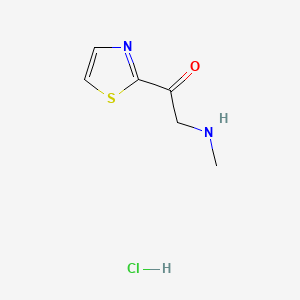


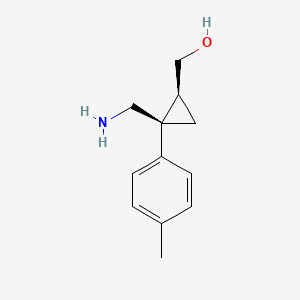

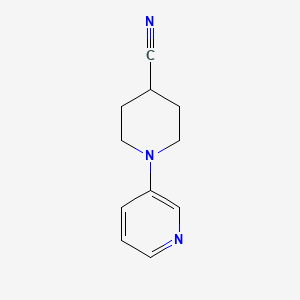

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
